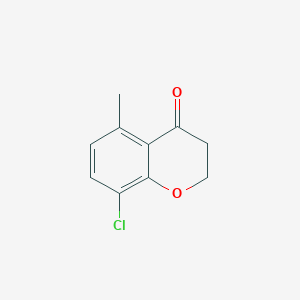

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Overview of 8-Chloro-5-Methyl-3,4-Dihydro-2H-1-Benzopyran-4-One

This compound (CAS: 22406-37-7) is a bicyclic organic compound characterized by a benzopyran scaffold fused with a dihydropyranone ring. Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{ClO}_{2} $$, with a molecular weight of 196.63 g/mol. The structure features a chlorine atom at the 8-position and a methyl group at the 5-position, which influence its electronic and steric properties. This compound belongs to the chromanone family, a class of molecules noted for their pharmacological and synthetic utility.

Historical Context and Discovery

Chromanones, including 8-chloro-5-methyl derivatives, gained prominence in the mid-20th century as intermediates in drug synthesis. While the exact discovery date of this compound is unclear, its synthesis methods were refined in the 2010s, particularly through patents describing scalable routes for benzopyran-based intermediates. Early research focused on its role in synthesizing anticoagulants and anti-inflammatory agents, leveraging the reactivity of its ketone and halogen substituents.

Relevance in Contemporary Chemical Research

The compound is pivotal in medicinal chemistry due to its structural versatility. Recent studies highlight its utility as a precursor for bioactive molecules, including serotonin reuptake inhibitors and acetylcholinesterase (AChE) inhibitors. Its chlorinated aromatic ring also makes it a candidate for cross-coupling reactions in materials science.

Scope and Objectives of the Review

This review evaluates the compound’s synthesis, structural attributes, chemical behavior, and applications. It excludes pharmacokinetic or safety data, focusing instead on its role in synthetic and industrial chemistry.

Properties

IUPAC Name |

8-chloro-5-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVFGPLZDMJAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCOC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired benzopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with a benzopyran skeleton exhibit significant antioxidant properties. Studies have shown that 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one can scavenge free radicals effectively, which may contribute to its potential in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of benzopyran derivatives. Preliminary data suggest that this compound may inhibit the proliferation of various cancer cell lines. This activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Polymer Chemistry

Due to its unique structure, this compound is being explored as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Dyes and Pigments

The compound's chromophoric properties make it suitable for developing dyes and pigments. Its stability under various environmental conditions allows for applications in textiles and coatings where color fastness is critical .

Case Studies

Mechanism of Action

The mechanism of action of 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzopyran-4-one Derivatives

Biological Activity

8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one, also known by its CAS number 22406-37-7, is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 196.63 g/mol. Its structure consists of a benzopyran moiety with a chlorine substituent and a methyl group, which may influence its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of benzopyran compounds can possess antimicrobial properties. For instance, certain chromone derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

2. Anti-inflammatory Effects

Benzopyran derivatives are often investigated for their anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit nitric oxide (NO) production in LPS-stimulated macrophages, suggesting a mechanism for reducing inflammation in various pathological conditions.

3. Antioxidant Properties

Compounds similar to this compound have been reported to exhibit antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study A | Investigated the antimicrobial effects against E. coli and S. aureus | Showed significant inhibition zones indicating potent antimicrobial activity |

| Study B | Assessed anti-inflammatory effects using RAW 264.7 macrophage cells | Demonstrated reduced NO production at concentrations as low as 10 µM |

| Study C | Evaluated antioxidant capacity using DPPH assay | Found IC50 values comparable to standard antioxidants like ascorbic acid |

The biological activities of this compound can be attributed to several mechanisms:

1. Interaction with Enzymes

The compound may interact with key enzymes involved in inflammatory pathways, effectively modulating their activity. This interaction can lead to decreased production of pro-inflammatory mediators.

2. Modulation of Signaling Pathways

Research suggests that benzopyran derivatives can influence various signaling pathways related to cell survival and apoptosis. This modulation can enhance cellular resilience against stressors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be optimized?

- Methodology : Begin with a Friedel-Crafts acylation to construct the benzopyran core, followed by regioselective chlorination at the 8-position using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C). Methylation at the 5-position can be achieved via alkylation with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). Monitor reaction progress via TLC and HPLC, and optimize yields by adjusting solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor UV absorbance at 254 nm.

- NMR : Confirm substitution patterns via -NMR (e.g., singlet for methyl at δ 2.3 ppm, doublet for dihydro protons at δ 3.1–3.4 ppm) and -NMR (carbonyl resonance at ~190 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] at m/z 226.1 (theoretical molecular weight: 225.6 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to OSHA and EU safety standards:

- PPE : Use OV/AG/P99 respirators (NIOSH-certified) for aerosol protection and nitrile gloves for skin contact prevention.

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic environment of the benzopyran core influence the reactivity of this compound in catalytic transformations?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions, focusing on the carbonyl group’s electrophilicity and the chloro substituent’s inductive effects. Validate predictions experimentally via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assess aryl halide reactivity. Compare turnover frequencies (TOFs) with analogous non-chlorinated derivatives .

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology : Conduct systematic studies:

- Solubility : Use shake-flask method in buffered solutions (pH 1–7.4) at 25°C, quantified via UV-Vis spectroscopy.

- logP : Measure octanol-water partition coefficients using HPLC retention time correlation (Ascentis C8 column). Cross-validate with in silico tools (e.g., ChemAxon’s MarvinSketch) to identify outliers due to experimental artifacts .

Q. How can the stability of this compound under accelerated degradation conditions inform formulation development?

- Methodology : Subject the compound to ICH Q1A(R2)-compliant stress testing:

- Thermal Degradation : Heat at 40–60°C for 30 days; monitor decomposition via LC-MS.

- Photolysis : Expose to UV light (320–400 nm) and quantify photo-oxidation products (e.g., quinone derivatives).

- Hydrolysis : Test in 0.1M HCl/NaOH at 70°C for 48 hours; identify hydrolyzed intermediates (e.g., ring-opened carboxylic acids) .

Q. What mechanistic insights can be gained from studying the metabolic pathways of this compound in vitro?

- Methodology : Use human liver microsomes (HLMs) supplemented with NADPH to simulate Phase I metabolism. Identify metabolites via UPLC-QTOF-MS and compare fragmentation patterns with synthetic standards. Assess cytochrome P450 isoform involvement using chemical inhibitors (e.g., ketoconazole for CYP3A4). Correlate findings with toxicity predictions from ProTox-II or Derek Nexus .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicological data for this compound in existing literature?

- Methodology : Re-evaluate assay conditions:

- In Vivo vs. In Vitro : Compare acute oral toxicity (LD₅₀) in rodent models with cytotoxicity (IC₅₀) in HepG2 cells.

- Dose Dependency : Perform dose-response studies to identify threshold effects overlooked in binary (toxic/non-toxic) classifications.

- Endpoint Sensitivity : Validate Ames test results using OECD-compliant protocols to rule out false positives from metabolic activation variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.